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molecular formula C7H11ClN4O2 B8641035 4-nitro-1-pyrrolidin-3-yl-1H-pyrazole hydrochloride

4-nitro-1-pyrrolidin-3-yl-1H-pyrazole hydrochloride

Cat. No. B8641035
M. Wt: 218.64 g/mol
InChI Key: RFEVITJYIOALDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073892B2

Procedure details

A solution of HCl (4N in dioxane, 50 mL, 150 mmol, 3.4 eq.) was added to a solution of tert-butyl-3-(4-nitro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (prepared as described in Tetrahedron Lett. (2008), 49(18), 2996-2998, 13 g, 46 mmol, 1 eq.) in dry dioxane (75 mL) at 000° C. The reaction mixture was then stirred at RT for 5 h. It was concentrated under reduced pressure to give the title compound as an off-white solid (9.5 g, 95%). 1H NMR (400 MHz, DMSO-d6) δ 9.73 (brs, 1H), 9.46 (brs, 1H), 9.07 (s, 1H), 8.37 (s, 1H), 5.24 (m, 1H), 3.50-3.72 (m, 3H), 2.28-2.49 (m, 3H).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC([N:9]1[CH2:13][CH2:12][CH:11]([N:14]2[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[N:15]2)[CH2:10]1)=O)(C)(C)C>O1CCOCC1>[ClH:1].[N+:19]([C:17]1[CH:16]=[N:15][N:14]([CH:11]2[CH2:12][CH2:13][NH:9][CH2:10]2)[CH:18]=1)([O-:21])=[O:20] |f:3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)N1N=CC(=C1)[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at RT for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C=1C=NN(C1)C1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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